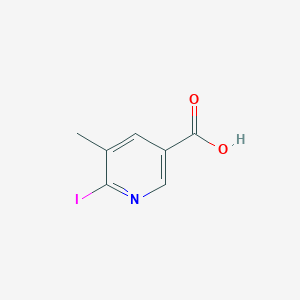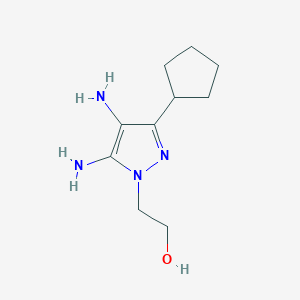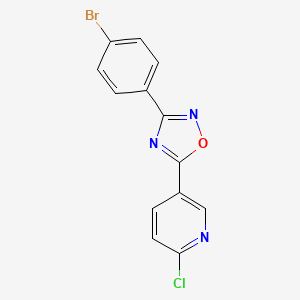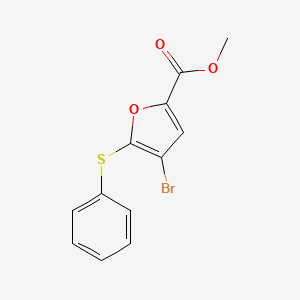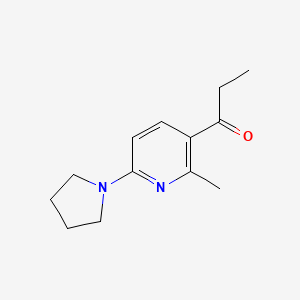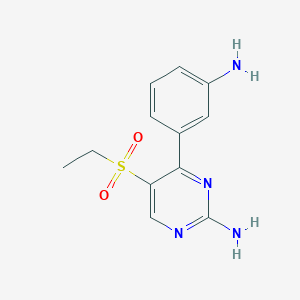
4-(3-Aminophenyl)-5-(ethylsulfonyl)pyrimidin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-氨基苯基)-5-(乙基磺酰基)嘧啶-2-胺是一种具有复杂结构的化学化合物,包含一个氨基苯基基团和一个连接到嘧啶环上的乙基磺酰基基团。
准备方法
合成路线和反应条件
4-(3-氨基苯基)-5-(乙基磺酰基)嘧啶-2-胺的合成通常涉及多步有机反应。一种常见的方法包括以下步骤:
嘧啶环的形成: 嘧啶环可以通过β-二羰基化合物与胍衍生物之间的缩合反应合成。
氨基苯基基团的引入: 氨基苯基基团可以通过亲核芳香取代反应引入。
乙基磺酰基基团的添加: 乙基磺酰基基团可以通过在碱性条件下使用乙基磺酰氯进行磺化反应来添加。
工业生产方法
该化合物的工业生产可能涉及类似的合成路线,但针对大规模生产进行了优化。这包括使用连续流动反应器、高通量筛选反应条件以及使用催化剂来提高产率和减少反应时间。
化学反应分析
反应类型
4-(3-氨基苯基)-5-(乙基磺酰基)嘧啶-2-胺可以进行多种类型的化学反应,包括:
氧化: 氨基可以被氧化形成硝基衍生物。
还原: 硝基可以被还原回氨基。
取代: 乙基磺酰基可以通过亲核取代反应被其他官能团取代。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾 (KMnO₄) 和过氧化氢 (H₂O₂)。
还原: 常用还原剂包括硼氢化钠 (NaBH₄) 或氢化铝锂 (LiAlH₄)。
取代: 胺或硫醇等亲核试剂可以在碱性条件下用于取代乙基磺酰基。
形成的主要产物
氧化: 该化合物的硝基衍生物。
还原: 氨基衍生物。
取代: 根据所用亲核试剂的不同,各种取代衍生物。
科学研究应用
4-(3-氨基苯基)-5-(乙基磺酰基)嘧啶-2-胺在科学研究中有多种应用:
化学: 用作合成更复杂分子的结构单元。
生物学: 研究其与生物大分子潜在的相互作用。
医学: 研究其潜在的治疗特性,包括抗炎和抗癌活性。
工业: 用于开发具有特定化学性质的新材料。
作用机制
4-(3-氨基苯基)-5-(乙基磺酰基)嘧啶-2-胺的作用机制涉及它与特定分子靶标的相互作用。该化合物可以与酶或受体结合,改变它们的活性并导致各种生物效应。确切的途径和靶标取决于具体的应用和所研究的生物系统。
相似化合物的比较
类似化合物
4-(3-氨基苯基)嘧啶-2-胺: 缺乏乙基磺酰基,使其在某些化学反应中不那么通用。
5-(乙基磺酰基)嘧啶-2-胺: 缺乏氨基苯基基团,降低了其潜在的生物活性。
独特性
4-(3-氨基苯基)-5-(乙基磺酰基)嘧啶-2-胺由于同时存在氨基苯基和乙基磺酰基,使其具有独特的化学和生物特性。这种双重功能使其成为各种研究应用的宝贵化合物。
属性
分子式 |
C12H14N4O2S |
|---|---|
分子量 |
278.33 g/mol |
IUPAC 名称 |
4-(3-aminophenyl)-5-ethylsulfonylpyrimidin-2-amine |
InChI |
InChI=1S/C12H14N4O2S/c1-2-19(17,18)10-7-15-12(14)16-11(10)8-4-3-5-9(13)6-8/h3-7H,2,13H2,1H3,(H2,14,15,16) |
InChI 键 |
OSMOVRNGDVUXFJ-UHFFFAOYSA-N |
规范 SMILES |
CCS(=O)(=O)C1=CN=C(N=C1C2=CC(=CC=C2)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Methyl-2-morpholino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B11791135.png)
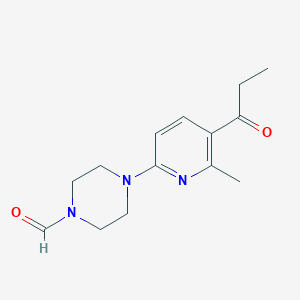
![1-((2-Oxo-2,3-dihydrobenzo[d]oxazol-6-yl)sulfonyl)piperidine-2-carboxylic acid](/img/structure/B11791150.png)
